![molecular formula C12H14O3 B2400194 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-47-7](/img/structure/B2400194.png)

1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

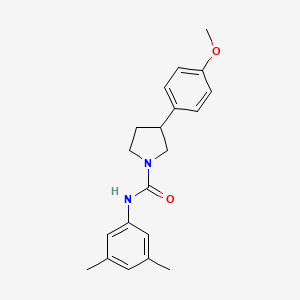

“1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Physical and Chemical Properties Analysis

The compound is a crystalline powder with a melting point range of 127.0°C to 132.0°C .Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which is a derivative of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, has been synthesized and shown to exhibit significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Application in Stereocontrolled Chemical Synthesis

A stereocontrolled approach involving (1S,2S)-2[(S)-Amino(4-methoxyphenyl)methyl]cyclopropan-1-ol, a compound closely related to this compound, has been developed for the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes (Baird et al., 2001).

Novel Tobacco Flavor Synthesis

2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), synthesized from a starting material related to this compound, has been identified as a novel tobacco flavor. This synthesis represents a potential route for large-scale production (Lu Xin-y, 2013).

One-Electron Oxidation Studies

Studies on the one-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in aqueous solution have been conducted to understand the influence of structural effects and pH on side-chain fragmentation reactivity. This research provides insight into the chemical behavior of cyclopropane-based compounds (Bietti & Capone, 2008).

Application in Lewis Acid-Catalyzed Reactions

Bis(4-methoxyphenyl)methanol, a compound related to this compound, has been utilized in Lewis acid-catalyzed reactions with methylenecyclopropanes. This research contributes to the development of new methods in organic synthesis (Yao, Shi, & Shi, 2009).

Synthesis of Novel Compounds

Novel compounds such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide have been synthesized starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, demonstrating the utility of this compound class in the creation of new chemical entities (Zhou et al., 2021).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-4-2-9(3-5-10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBYDTVLONLQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)

![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)